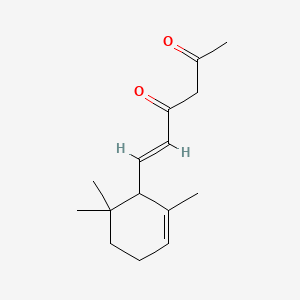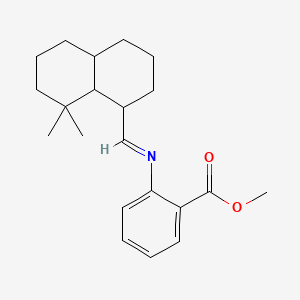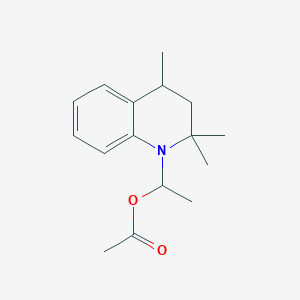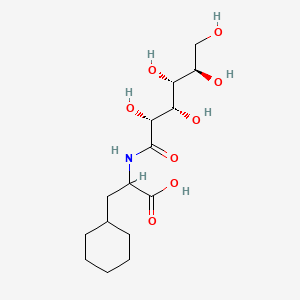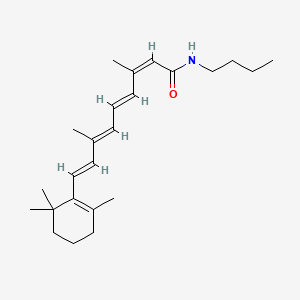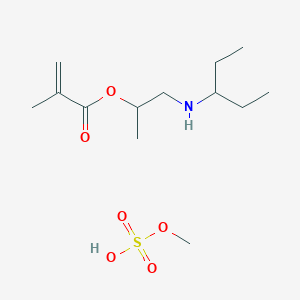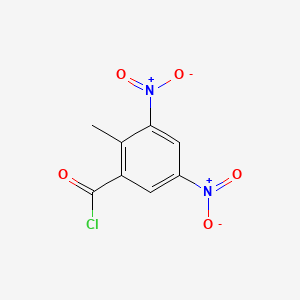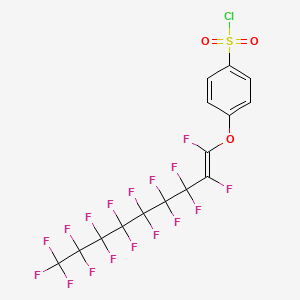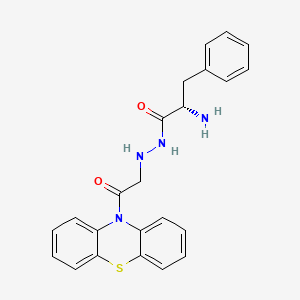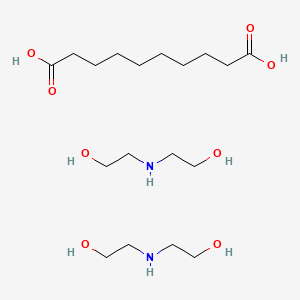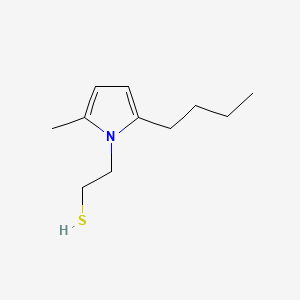
1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This specific compound is characterized by the presence of an ethanethiol group attached to the nitrogen atom and butyl and methyl substituents at the 2 and 5 positions, respectively. The unique structure of 1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron (III) chloride . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves catalytic processes that ensure high yields and selectivity. For instance, a manganese-catalyzed conversion of primary diols and amines can produce 2,5-unsubstituted pyrroles with water and molecular hydrogen as the only side products . This method is advantageous due to its atom economy and environmental friendliness.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Aplicaciones Científicas De Investigación
1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Mecanismo De Acción
The mechanism by which 1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- exerts its effects involves interactions with various molecular targets. The thiol group can form covalent bonds with proteins, altering their function and activity. Additionally, the pyrrole ring can interact with enzymes and receptors, modulating biochemical pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrole, 2-butyl-1-methyl: Similar in structure but lacks the ethanethiol group.
1H-Pyrrole, 1-butyl: Similar but without the methyl and ethanethiol substituents.
Ethanone, 1-(1-methyl-1H-pyrrol-2-yl): Contains a ketone group instead of the ethanethiol group.
Uniqueness
1H-Pyrrole-1-ethanethiol, 2-butyl-5-methyl- is unique due to the presence of both the ethanethiol and butyl-methyl substituents. These groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
153687-01-5 |
|---|---|
Fórmula molecular |
C11H19NS |
Peso molecular |
197.34 g/mol |
Nombre IUPAC |
2-(2-butyl-5-methylpyrrol-1-yl)ethanethiol |
InChI |
InChI=1S/C11H19NS/c1-3-4-5-11-7-6-10(2)12(11)8-9-13/h6-7,13H,3-5,8-9H2,1-2H3 |
Clave InChI |
HYPJBJPQHQDPPM-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(N1CCS)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


